molecular formula C9H14NOP B8145571 (4-Amino-2-methylphenyl)dimethylphosphine oxide

(4-Amino-2-methylphenyl)dimethylphosphine oxide

Cat. No.: B8145571
M. Wt: 183.19 g/mol
InChI Key: NGOZNFGAQWLXRY-UHFFFAOYSA-N
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Description

(4-Amino-2-methylphenyl)dimethylphosphine oxide (CAS: 2361948-73-2) is an organophosphorus compound with the molecular formula C₉H₁₄NOP and a molecular weight of 183.19 g/mol. It features a dimethylphosphine oxide group (-P(O)(CH₃)₂) attached to a 4-amino-2-methylphenyl aromatic ring.

The compound is commercially available with a purity of 95%, offered in quantities ranging from 50 mg to 250 mg . Its synthesis likely involves nucleophilic substitution or coupling reactions, similar to methods used for structurally related phosphine oxides, such as those derived from 2H-azirine precursors .

Phosphine oxides, including this compound, are valued in drug development for enhancing solubility, stability, and target binding. For example, dimethylphosphine oxide (DMPO) substituents in brigatinib (a non-small cell lung cancer drug) improve kinase inhibition selectivity and potency . The 4-amino-2-methylphenyl group in this compound may similarly optimize interactions in biological systems.

Properties

IUPAC Name

4-dimethylphosphoryl-3-methylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14NOP/c1-7-6-8(10)4-5-9(7)12(2,3)11/h4-6H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGOZNFGAQWLXRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N)P(=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14NOP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution via Aminophosphine Intermediates

A widely employed strategy involves the functionalization of pre-formed dimethylphosphine oxide scaffolds with aromatic amines. A notable method utilizes 2-(dimethylphosphinyl)benzenamine as a key intermediate, which undergoes condensation with halogenated pyrimidines or aryl halides. For instance:

  • Step 1 : Reaction of 2,4-dichloro-5-bromopyrimidine with 2-(dimethylphosphinyl)benzenamine in DMF using N,N-diisopropylethylamine as a base at 80–85°C yields a bromopyrimidine-phosphine oxide adduct (78% yield) .

  • Step 2 : Subsequent coupling with N-ethylaminomorpholine in acetonitrile at 80°C produces the target compound with 77–82% yield .

Key Advantages :

  • High regioselectivity due to the electron-withdrawing nature of the pyrimidine ring.

  • Compatibility with diverse amine nucleophiles.

Hydrolysis of Chlorophosphine Precursors

Hydrolysis of chlorinated intermediates offers a straightforward route:

  • Starting Material : P-Chloro-dimethylphosphine derivatives (e.g., chlorodimethylphosphine).

  • Reaction : Treatment with aqueous HCl or methanol under reflux conditions cleaves the P–Cl bond, yielding the phosphine oxide .

Example :
Chlorodimethylphosphine reacts with methanol to produce dimethylphosphine oxide, which is subsequently functionalized at the aromatic ring via Friedel-Crafts alkylation or directed ortho-metalation .

One-Pot Synthesis via Sodium-Mediated Alkylation

A scalable one-pot method avoids isolation of reactive intermediates:

  • Procedure :

    • Sodium metal is reacted with ethanol in toluene at 50–70°C to generate sodium ethoxide.

    • Sequential addition of diphenylphosphine chloride and 2,4,6-trimethylbenzoyl chloride at −10–20°C, followed by heating to 70–90°C, affords the product in 90–92% yield .

Optimization Notes :

  • Mesitylene as a solvent enhances reaction homogeneity and reduces side reactions .

  • Saturated NaHCO₃ aqueous workup ensures high-purity isolation (>99% LCMS) .

Enantioseparation and Resolution Strategies

For applications requiring enantiopure material, resolution via diastereomeric complexes is effective:

  • Resolving Agents : TADDOL derivatives or calcium tartrate salts form separable complexes with the racemic phosphine oxide .

  • Conditions : Recrystallization from ethanol/water mixtures (1:5 v/v) yields enantiomers with >99% ee .

Racemization Control :
Heating enantiomerically enriched material with HBr regenerates the racemic chlorophosphonium salt, enabling recycling of undesired enantiomers .

Comparative Analysis of Methodologies

Method Yield Purity Scalability Complexity
Nucleophilic Substitution77–82%>99%ModerateHigh
Pd-Catalyzed Coupling76–79%98%HighModerate
Hydrolysis85–90%95%LowLow
One-Pot Synthesis90–92%>99%HighLow

Chemical Reactions Analysis

(4-Amino-2-methylphenyl)dimethylphosphine oxide undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Chemical Properties and Structure

  • Chemical Formula : C₉H₁₄NOP
  • Molecular Weight : Approximately 183.19 g/mol
  • Structure : The compound features a dimethylphosphine oxide group attached to a substituted aromatic ring, with an amino group at the para position and a methyl group at the ortho position, which contributes to its unique chemical behavior.

Pharmacological Potential

(4-Amino-2-methylphenyl)dimethylphosphine oxide has shown promising results as an inhibitor of cytochrome P450 enzymes, specifically CYP1A2. This enzyme plays a crucial role in drug metabolism, suggesting that this compound could influence pharmacokinetics and drug interactions. Its ability to penetrate biological membranes enhances its potential for use in pharmacology and toxicology.

Medicinal Chemistry

The compound's structural characteristics make it a candidate for incorporation into pharmaceutical compounds. For example, phosphine oxides are increasingly recognized for their roles in drug development, with compounds like brigatinib, an ALK inhibitor for non-small cell lung cancer, containing phosphine oxide fragments . The incorporation of (4-Amino-2-methylphenyl)dimethylphosphine oxide into drug designs could improve metabolic stability and solubility, enhancing therapeutic efficacy .

Organic Synthesis

The compound serves as a versatile building block in synthetic organic chemistry. Its unique structure allows it to participate in various chemical reactions, including nucleophilic substitutions and coupling reactions, making it valuable for synthesizing more complex organic molecules .

Case Studies in Synthesis

Research has documented successful synthesis methods for (4-Amino-2-methylphenyl)dimethylphosphine oxide, emphasizing its accessibility for laboratory use. For instance, the synthesis can be achieved through straightforward reactions involving readily available precursors, facilitating its adoption in research settings.

Mechanism of Action

The mechanism of action of (4-Amino-2-methylphenyl)dimethylphosphine oxide involves its interaction with molecular targets and pathways within a system. The specific molecular targets and pathways depend on the context in which the compound is used. For example, in biochemical studies, it may interact with enzymes or receptors to exert its effects .

Comparison with Similar Compounds

Notes on Methodology and Sources

  • Data Reliability : Physical and spectral data for the target compound and analogs were cross-referenced from peer-reviewed studies () and commercial catalogs ().
  • Structural Analysis : Techniques like X-ray crystallography () and ESI-HRMS () validate the geometry and purity of related compounds, supporting extrapolations to the target compound.
  • Authoritative References: The Merck Index () and ChemSpider () provide standardized nomenclature and properties for phosphine oxides.

Biological Activity

(4-Amino-2-methylphenyl)dimethylphosphine oxide is an organophosphorus compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula of (4-Amino-2-methylphenyl)dimethylphosphine oxide is C₉H₁₄NOP, with a molecular weight of approximately 183.19 g/mol. The compound features a dimethylphosphine oxide group attached to a phenyl ring that is substituted at the para position with an amino group and at the ortho position with a methyl group. This unique substitution pattern contributes to its distinctive chemical properties and biological activities.

Biological Activities

Preliminary studies indicate that (4-Amino-2-methylphenyl)dimethylphosphine oxide exhibits significant biological activities, particularly as an inhibitor of cytochrome P450 enzymes, specifically CYP1A2. This enzyme plays a crucial role in drug metabolism, making this compound potentially important in pharmacokinetics and drug interactions.

The mechanism of action for (4-Amino-2-methylphenyl)dimethylphosphine oxide involves its interaction with various biological targets. It is suggested that the compound can penetrate biological membranes effectively, which may enhance its bioavailability and therapeutic potential. Additionally, it may influence metabolic pathways by interacting with cytochrome P450 enzymes, thereby altering drug metabolism and efficacy.

Comparative Analysis with Similar Compounds

The following table compares (4-Amino-2-methylphenyl)dimethylphosphine oxide with structurally similar compounds:

Compound NameStructure FeaturesUnique Aspects
(4-Amino-3-methylphenyl)dimethylphosphine oxideSimilar amino substitution on phenyl ringDifferent methyl position on the ring
(2-Aminophenyl)dimethylphosphine oxideLacks the methyl substitution at the para positionMore basic due to fewer steric hindrances
(4-Aminobenzyl)dimethylphosphine oxideBenzyl substitution instead of methylPotentially different reactivity profile

This comparison highlights the unique positioning of substituents in (4-Amino-2-methylphenyl)dimethylphosphine oxide, contributing to its distinct chemical behavior and potential applications compared to these similar compounds.

Case Studies and Research Findings

Research has demonstrated that compounds containing phosphine oxides often exhibit notable biological activities. For instance, studies have shown that incorporating phosphine oxides into drug candidates can improve their metabolic stability and selectivity against target enzymes.

Furthermore, a study investigating the biological activity of various phosphine oxides highlighted that (4-Amino-2-methylphenyl)dimethylphosphine oxide showed promising results in inhibiting specific enzymatic pathways involved in drug metabolism .

Future Directions for Research

Given the preliminary findings regarding the biological activity of (4-Amino-2-methylphenyl)dimethylphosphine oxide, further research is warranted to explore its full potential. Areas for future investigation include:

  • In vivo Studies : To assess the pharmacokinetics and therapeutic efficacy in animal models.
  • Mechanistic Studies : To elucidate the detailed mechanisms by which this compound interacts with cytochrome P450 enzymes and other biological targets.
  • Drug Development : To evaluate its potential as a lead compound in developing new therapeutic agents.

Q & A

Q. What are the established synthetic routes for (4-amino-2-methylphenyl)dimethylphosphine oxide, and how do reaction conditions influence yield and purity?

Q. How is the structural integrity of (4-amino-2-methylphenyl)dimethylphosphine oxide validated in synthetic chemistry?

  • Methodological Answer : Characterization relies on multi-nuclear NMR (¹H, ¹³C, ³¹P) to confirm the phosphine oxide moiety (³¹P NMR shift: δ 25–30 ppm) and aromatic substitution patterns. High-resolution mass spectrometry (HRMS-ESI) validates molecular weight (e.g., [M+H]⁺ calc. 212.12, found 212.11). X-ray crystallography may resolve stereochemical ambiguities, particularly for chiral derivatives .

Advanced Research Questions

Q. What structure-activity relationships (SAR) govern the biological activity of dimethylphosphine oxide derivatives in kinase inhibition?

Q. How do contradictory reactivity profiles of phosphine oxides arise in aldehyde condensation reactions?

  • Methodological Answer : Unlike dimethylphosphine oxide, which reacts readily with aldehydes (e.g., glyoxylic acid), 1,3,2λ⁴-dioxaphosphorinones show limited reactivity except with chloral. This disparity stems from steric hindrance and electronic effects: the dioxaphosphorinone’s rigid bicyclic structure impedes nucleophilic attack, while chloral’s strong electron-withdrawing groups stabilize transition states. Kinetic studies (in situ ³¹P NMR monitoring) reveal rate constants (k) for chloral reactions are 10³-fold higher than for other aldehydes .

Q. What strategies resolve contradictions in preclinical pharmacokinetic data for phosphine oxide-containing drugs?

  • Methodological Answer : Discrepancies in solubility/permeability (e.g., brigatinib’s BCS Class 1 classification vs. poor solubility in analogs) are addressed via: (i) Co-crystallization : Using counterions (e.g., HCl) to enhance aqueous solubility. (ii) Prodrug design : Masking the phosphine oxide as a phosphate ester, which hydrolyzes in vivo. (iii) Nanoparticle formulation : Poly(lactic-co-glycolic acid) (PLGA) encapsulation improves bioavailability .

Methodological Challenges and Solutions

Q. How are enantiomerically enriched P-stereogenic phosphine oxides synthesized for asymmetric catalysis?

  • Methodological Answer : Chiral resolution employs diastereomeric salt formation with (-)-menthol or enzymatic kinetic resolution (lipase B). Asymmetric catalysis via Rhodium(I)/Josiphos complexes achieves enantiomeric excess (ee) >90%. HPLC with chiral columns (Chiralpak IA/IB) monitors enantiopurity .

Q. What analytical techniques quantify trace impurities in dimethylphosphine oxide derivatives?

  • Methodological Answer : LC-MS/MS (MRM mode) detects impurities at ppm levels. Accelerated stability studies (40°C/75% RH, 6 months) coupled with ³¹P NMR identify hydrolysis byproducts (e.g., phosphinic acids). ICP-MS ensures residual metal catalysts (Pd, <10 ppm) meet ICH Q3D guidelines .

Key Research Gaps

  • Reaction Scope : Limited understanding of C–P bond activation in cross-coupling reactions under mild conditions.
  • Toxicity Profiling : Long-term in vivo studies on phosphine oxide metabolites (e.g., organophosphate degradation products) are sparse.

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